

Dimethametryn: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Dimethametryn*

Cat. No.: *B166598*

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Introduction

Dimethametryn is a selective herbicide belonging to the 1,3,5-triazine class of chemicals.^[1] It is primarily used for the control of a wide range of annual grasses and broadleaf weeds in various agricultural settings. Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and analytical methodologies for **Dimethametryn**.

Chemical Structure and Identity

Dimethametryn is chemically known as N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine.^[1] Its structure features a central triazine ring substituted with an ethylamino group, a 1,2-dimethylpropylamino group, and a methylthio group.

Identifier	Value
IUPAC Name	N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine[1]
CAS Number	22936-75-0[1]
Molecular Formula	C ₁₁ H ₂₁ N ₅ S[1]
Molecular Weight	255.39 g/mol [1]
SMILES	CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C[1]
InChI Key	IKYICRRUVNIHPP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **Dimethametryn** are crucial for understanding its environmental fate and behavior.

Property	Value
Melting Point	65 °C
Boiling Point	151-152 °C[2]
Water Solubility	50 mg/L (at 20 °C)
Log P (Octanol-Water Partition Coefficient)	3.9[1]
Vapor Pressure	1.6 x 10 ⁻⁶ mmHg (at 20 °C)
pKa	4.2 (amine)

Toxicological Properties

Dimethametryn is classified as moderately toxic by ingestion and skin contact. The following table summarizes available toxicological data.

Toxicity Endpoint	Value	Species
Acute Oral LD50	3000 mg/kg	Rat
Acute Dermal LD50	>2150 mg/kg	Rat
Acute Inhalation LC50	>2.05 mg/L (4h)	Rat
Fish LC50 (96h)	3.5 mg/L	Rainbow Trout
Daphnia EC50 (48h)	12 mg/L	Daphnia magna
Algae EbC50 (72h)	0.011 mg/L	Pseudokirchneriella subcapitata

Mechanism of Action: Inhibition of Photosystem II

Dimethametryn's herbicidal activity is attributed to its role as a potent inhibitor of photosynthesis, specifically targeting Photosystem II (PSII).^{[2][3]} The mechanism involves the following key steps:

- **Binding to the D1 Protein:** **Dimethametryn** binds to the D1 protein, a core component of the PSII reaction center, at the quinone-binding (Q_{B}) site.^{[4][5][6]}
- **Disruption of Electron Transport:** This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor.^{[4][5]}
- **Inhibition of Photosynthesis:** The blockage of electron flow from the primary quinone acceptor (Q_A) to PQ halts the entire photosynthetic electron transport chain.^{[3][4]}
- **Generation of Reactive Oxygen Species (ROS):** The inhibition of electron transport leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.^[4]

Caption: **Dimethametryn**'s inhibition of the photosynthetic electron transport chain in Photosystem II.

Metabolic and Degradation Pathways

The environmental persistence and fate of **Dimethametryn** are influenced by its metabolic and degradation pathways in different matrices.

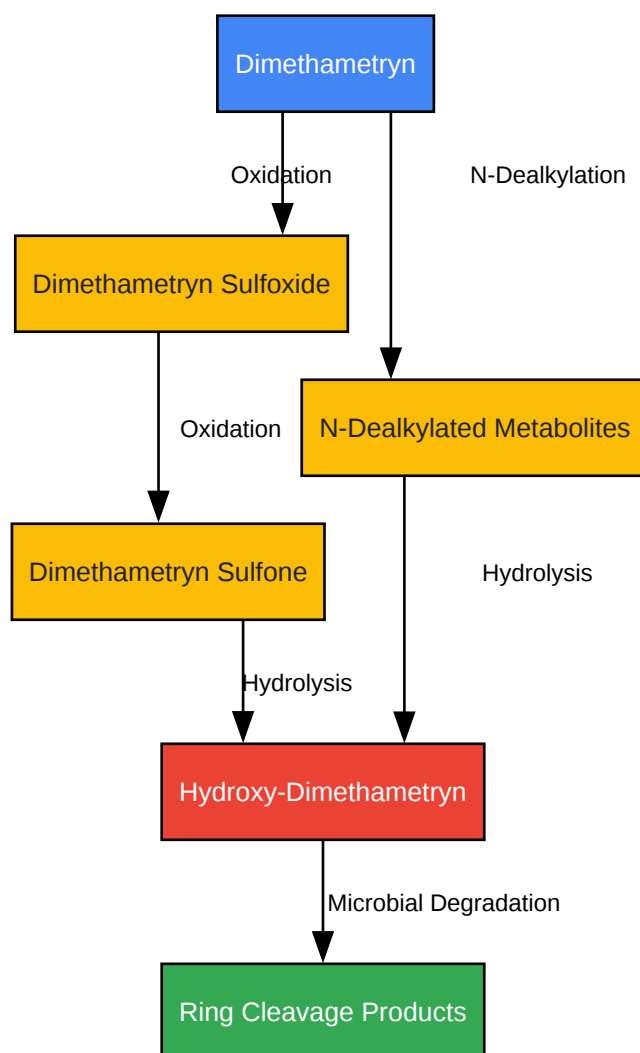
Metabolic Pathway in Animals

While specific studies on the detailed metabolic pathway of **Dimethametryn** in rats are limited, the metabolism of similar triazine herbicides generally involves N-dealkylation and oxidation of the side chains, followed by conjugation and excretion.

Degradation in Soil

Dimethametryn is moderately persistent in soil, with its degradation being primarily mediated by microbial activity. The degradation pathway in soil is thought to involve the following steps:

- Oxidation of the methylthio group: The sulfur atom is oxidized to a sulfoxide and then to a sulfone.
- N-Dealkylation: The ethyl and/or the 1,2-dimethylpropyl groups are removed from the amino groups.
- Hydroxylation of the triazine ring: The methylthio group is replaced by a hydroxyl group, forming a hydroxy-triazine derivative.
- Ring cleavage: The triazine ring is eventually cleaved by microbial action.



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Caption: Proposed degradation pathway of **Dimethametryn** in soil.

Photodegradation and Hydrolysis

Dimethametryn is relatively stable to hydrolysis under normal environmental conditions.^[2] Photodegradation can occur, particularly in the presence of photosensitizers, and may involve N-dealkylation and oxidation of the sulfur atom.

Experimental Protocols

Accurate quantification of **Dimethametryn** residues in various matrices is essential for environmental monitoring and regulatory purposes.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is a common method for the determination of **Dimethametryn**.

Methodology:

- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 220 nm.
- Sample Preparation:
 - Water Samples: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) followed by evaporation and reconstitution in the mobile phase.
 - Soil Samples: Extraction with an organic solvent (e.g., acetonitrile or methanol), followed by cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

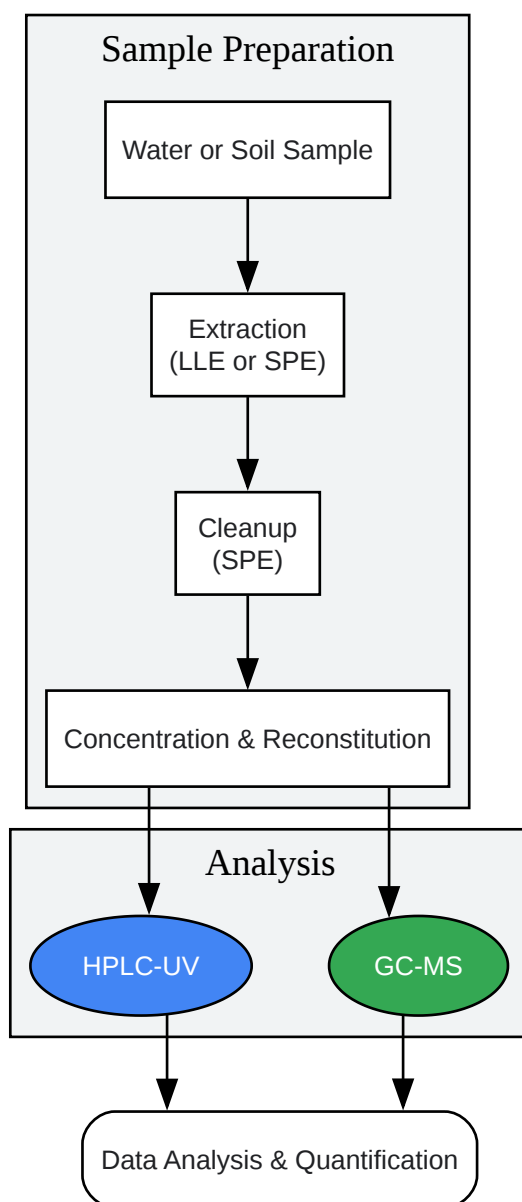
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides high selectivity and sensitivity for the confirmation and quantification of **Dimethametryn**.

Methodology:

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C (hold for 1 min).
 - Ramp: 10 °C/min to 280 °C (hold for 5 min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of **Dimethametryn**.
- Sample Preparation: Similar to HPLC, involving extraction and cleanup steps to isolate the analyte from the sample matrix.



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Caption: General experimental workflow for the analysis of **Dimethametryn**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, toxicological profile, mechanism of action, and analytical methods for **Dimethametryn**. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough

understanding of these properties is essential for the safe and effective use of this herbicide and for monitoring its potential impact on the environment.

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